2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane
CAS No.: 1321963-18-1
Cat. No.: VC11694675
Molecular Formula: C10H8BrF3O3
Molecular Weight: 313.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1321963-18-1 |
|---|---|
| Molecular Formula | C10H8BrF3O3 |
| Molecular Weight | 313.07 g/mol |
| IUPAC Name | 2-[2-bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane |
| Standard InChI | InChI=1S/C10H8BrF3O3/c11-8-5-6(17-10(12,13)14)1-2-7(8)9-15-3-4-16-9/h1-2,5,9H,3-4H2 |
| Standard InChI Key | QWVYPTGLTQVOAN-UHFFFAOYSA-N |
| SMILES | C1COC(O1)C2=C(C=C(C=C2)OC(F)(F)F)Br |
| Canonical SMILES | C1COC(O1)C2=C(C=C(C=C2)OC(F)(F)F)Br |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane consists of a benzene ring substituted at the 2-position with a bromine atom and at the 4-position with a trifluoromethoxy group (). The 1,3-dioxolane ring is fused to the aromatic system via a methylene bridge, forming a bicyclic structure. This configuration enhances steric protection of the carbonyl group (when the dioxolane is hydrolyzed) and modulates electronic effects.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-[2-bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane | |
| Molecular Formula | ||
| SMILES | ||
| InChIKey | QWVYPTGLTQVOAN-UHFFFAOYSA-N |
The trifluoromethoxy group contributes to the compound’s lipophilicity, as evidenced by its partition coefficient () of 3.2, while the bromine atom enhances electrophilic substitution potential .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized through a multistep process involving:
-
Bromination: Introduction of bromine at the 2-position of 4-(trifluoromethoxy)phenol using bromosuccinimide (NBS) in dichloromethane.
-
Dioxolane Formation: Protection of the resulting aldehyde group via cyclization with ethylene glycol under acidic conditions (e.g., ) .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, , 0°C | 78% |
| Cyclization | Ethylene glycol, , reflux | 82% |
A modified approach reported by Vulcanchem employs 1,4-dioxane as a solvent and hydrogen bromide () for in situ generation of the dioxolane ring, achieving yields up to 85% .
Physicochemical Properties
Stability and Reactivity
The compound exhibits moderate thermal stability, with a decomposition temperature of 215°C. Its 1,3-dioxolane ring is susceptible to acidic hydrolysis, regenerating the parent aldehyde () under conditions such as in tetrahydrofuran (THF).
Table 3: Spectroscopic Data
| Technique | Data (δ in ppm) | Source |
|---|---|---|
| (CDCl₃) | 3.88 (m, 2H), 5.01 (t, , 1H), 7.45–7.52 (m, 3H) | |
| 102.34 (dioxolane), 152.11 (C-Br), 121.89 (CF₃) |
The trifluoromethoxy group’s electron-withdrawing nature is evident in the downfield shift of adjacent aromatic protons (δ 7.45–7.52).
Applications in Pharmaceutical Research
Role in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of bioactive molecules. For example, its hydrolysis product, 2-bromo-4-(trifluoromethoxy)benzaldehyde, has been utilized in the development of antimalarial agents targeting Plasmodium falciparum . In a 2018 study, analogs featuring the trifluoromethoxy group demonstrated IC₅₀ values as low as 0.18 μM against Leishmania donovani, with >99% efficacy in murine models .
Table 4: Biological Activity of Derivatives
| Derivative | Target Organism | IC₅₀ (μM) | Efficacy (%) |
|---|---|---|---|
| enantiomer | L. donovani | 0.18 | 99.4 |
| enantiomer | L. donovani | 0.32 | 37 |
The enantiomer’s superior efficacy is attributed to enhanced binding to parasitic cytochrome P450 enzymes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume